molecular formula C12H9N3O B11769089 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile

2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile

Katalognummer: B11769089
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: KOWCBUYADGVQIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile (CAS 65586-45-0) is a high-purity chemical building block and investigational compound of significant interest in medicinal chemistry and oncology research. This pyrimidine-5-carbonitrile derivative features a 4-methoxyphenyl substituent, a key pharmacophore in several classes of therapeutic agents. The compound serves as a versatile scaffold for the development of novel small-molecule inhibitors. Recent scientific investigations have highlighted the potential of structurally related pyrimidine-5-carbonitrile derivatives as multi-acting inhibitors of the PI3K/AKT/mTOR signaling axis, a crucial pathway dysregulated in many cancers . Specifically, such compounds have demonstrated promising cytotoxic activity and apoptosis induction in human leukemia (K562) and breast cancer (MCF-7) cell lines by modulating the expression of PI3K, p-PI3K, AKT, and p-AKT proteins, and causing cell cycle arrest . Furthermore, analogs of this chemical class have also been explored as potent and selective cyclooxygenase-2 (COX-2) inhibitors with concomitant anticancer activity against various cell lines, including MCF-7, A549, A498, and HepG2 . The incorporation of the carbonitrile group and methoxyphenyl moiety is a established strategy in molecular design aimed at enhancing biological activity and optimizing drug-like properties. This product is intended for research applications exclusively, including as a reference standard in bioactivity screening, a synthetic intermediate for novel inhibitor development, and a tool compound for investigating oncogenic signaling pathways. It is supplied with comprehensive analytical data for quality verification. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H9N3O

Molekulargewicht

211.22 g/mol

IUPAC-Name

2-(4-methoxyphenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9N3O/c1-16-11-4-2-10(3-5-11)12-14-7-9(6-13)8-15-12/h2-5,7-8H,1H3

InChI-Schlüssel

KOWCBUYADGVQIC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC=C(C=N2)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide. This reaction is carried out under solvent-free conditions, which not only simplifies the process but also makes it more environmentally friendly . The reaction conditions generally include heating the reactants to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solvent-free synthesis protocol mentioned above can be scaled up for industrial applications. The use of solvent-free conditions is advantageous for large-scale production as it reduces the need for solvent recovery and disposal, thereby lowering production costs and environmental impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-(4-Methoxyphenyl)pyrimidin-5-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können die Nitrilgruppe in primäre Amine umwandeln.

    Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können Reduktionsreaktionen ermöglichen.

    Substitution: Substitutionsreaktionen erfordern oft Katalysatoren oder spezifische Bedingungen, wie saure oder basische Umgebungen, um effizient abzulaufen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Oxide liefern, während die Reduktion primäre Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile exhibits significant anticancer activity. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. In vitro studies have demonstrated that this compound shows comparable efficacy to established anticancer drugs, such as Doxorubicin, against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), while exhibiting low cytotoxicity towards normal cells.

Anti-inflammatory Effects

The compound's ability to inhibit COX-2 suggests its potential in treating inflammatory conditions, such as arthritis and cancer-related pain. Interaction studies reveal that it effectively binds to COX-2 enzymes, demonstrating inhibition rates similar to those of Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID).

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These methods typically involve multi-step reactions that allow for the introduction of the methoxy and cyano substituents at specific positions on the pyrimidine ring. The synthesis often includes starting materials such as substituted anilines and cyanoacetic acid under various reaction conditions .

Comparative Analysis with Related Compounds

The structural uniqueness of this compound allows it to stand out among similar compounds. Below is a comparison table highlighting related compounds and their unique features:

Compound NameStructureUnique Features
6-(4-Methoxyphenyl)-dihydropyrimidine-5-carbonitrileStructureHigher selectivity towards COX-2 compared to other derivatives.
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrileStructureEnhanced anticancer activity linked via an N-containing bridge.
2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrileStructurePrecursor in synthetic pathways; demonstrates broad biological activity.

Study on Anti-inflammatory Effects

In a controlled study, researchers observed that this compound significantly reduced levels of pro-inflammatory cytokines in murine models of arthritis, indicating its potential therapeutic benefits in inflammatory diseases.

Anticancer Efficacy in Ovarian Cancer Models

Another study demonstrated that this compound inhibited tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis, further supporting its role as a promising anticancer agent .

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile primarily involves the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis (programmed cell death) in cancer cells . The compound binds to specific molecular targets, such as PI3K and AKT, preventing their activation and subsequent signaling. This disruption of the PI3K/AKT pathway ultimately results in the induction of apoptosis and inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrimidine-5-carbonitrile derivatives exhibit diverse biological activities depending on substituents at positions 2, 4, and 4. Below is a structured comparison:

Structural and Functional Modifications

Compound Name Substituents (Positions 2, 4, 6) Key Features
2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile 2: 4-Methoxyphenyl; 5: CN Enhanced solubility; PI3K/AKT pathway inhibition
4-(4-Methoxyphenyl)-2-(methylthio)-6-(substituted piperazin-1-yl)pyrimidine-5-carbonitrile 2: Methylthio; 4: 4-Methoxyphenyl; 6: Piperazine Improved AKT-1 inhibition (IC50 = 3.36 µM for 7f)
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile 2: Methylthio; 4: Cl Anti-tubercular activity; structural similarity score: 0.78
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile 2: 3-Hydroxyphenylamino; 4: Thiazole Dual kinase inhibition; low yield (18%)
4-(2,4-dichloro-5-methoxyphenyl)-2-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile 4: Dichloromethoxyphenyl; 2: Methyl Antiproliferative activity; chiral center absence simplifies synthesis

Biologische Aktivität

2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile is a synthetic organic compound with significant potential in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. Its structural characteristics, including a pyrimidine ring substituted with a 4-methoxyphenyl group and a cyano group, enhance its lipophilicity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C12H10N2O
  • Key Functional Groups :
    • Pyrimidine ring
    • Methoxy group (–OCH3)
    • Cyano group (–CN)

These groups contribute to the compound's reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Key findings include:

  • Inhibition of Cyclooxygenase-2 (COX-2) : The compound selectively inhibits COX-2, which is crucial in reducing inflammation and pain associated with various cancers. In vitro studies have shown that it has comparable efficacy to established anticancer drugs such as Doxorubicin against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
  • IC50 Values :
    • Against MCF-7: 2.56 µM
    • Against A549: 4.01 µM
    • Compared to Doxorubicin: 8.83 µM .

The compound's ability to induce apoptosis in cancer cells has been confirmed through cell cycle analysis, demonstrating significant accumulation in the sub-G1 phase, indicative of cell death .

COX-2 Inhibition

The compound's COX-2 inhibitory activity is notable:

  • IC50 Values :
    • Comparable to Celecoxib (IC50 = 0.17 µM)
    • More potent than Nimesulide by approximately 4.7-fold .

This selective inhibition positions it as a candidate for treating inflammatory conditions and cancer-related pain.

The mechanism of action involves interaction with the COX-2 enzyme, similar to established non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies suggest that the methoxy and cyano groups play critical roles in binding affinity and selectivity towards COX-2 .

Comparative Studies

A comparative analysis with structurally similar compounds reveals that:

Compound NameStructureUnique Features
6-(4-Methoxyphenyl)-dihydropyrimidine-5-carbonitrileStructureHigher selectivity towards COX-2
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrileStructureEnhanced anticancer activity
2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrileStructureBroad biological activity

The unique substitution pattern of this compound optimizes its biological activity compared to other derivatives.

Case Studies

Several studies highlight the compound's potential:

  • In Vitro Studies : Demonstrated significant inhibition of cell proliferation in MCF-7 and A549 cell lines, with low cytotoxicity towards normal cells.
  • Animal Studies : Antinociceptive effects were evaluated using the abdominal constriction test in mice, showing promising results at doses of 25 and 50 mg/kg .

Q & A

Basic Questions

What are the common synthetic routes for 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile and its derivatives?

The synthesis typically involves multi-step reactions:

  • Condensation reactions : Aromatic aldehydes (e.g., 4-methoxybenzaldehyde) are condensed with thiourea or urea derivatives under acidic/basic conditions to form the pyrimidine core .
  • Cycloaddition reactions : Pyrimidine derivatives are synthesized via [4+2] cycloaddition using dienes or unsaturated ketones .
  • Substituent functionalization : Post-cyclization modifications, such as nucleophilic substitution at the 2-position (e.g., introducing methylthio or piperidinyl groups), are performed to diversify derivatives .
    Key conditions : Reflux in ethanol or DMF, catalysts like piperidine, and purification via column chromatography .

Which spectroscopic techniques are essential for characterizing this compound?

Critical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments (e.g., δ 7.4–8.0 ppm for 4-methoxyphenyl protons) .
  • IR spectroscopy : Peaks at ~2212 cm1^{-1} confirm the nitrile group, while ~1600–1700 cm1^{-1} indicate C=N/C=O stretching .
  • HR-MS : Validates molecular weight (e.g., m/z 324.4 for C18_{18}H20_{20}N4_4O2_2) and fragmentation patterns .

What initial biological screening approaches are used to assess its therapeutic potential?

  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., K562 leukemia, MCF-7 breast cancer) to measure IC50_{50} values .
  • Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Enzyme inhibition : Fluorescence-based assays for targets like PI3K/AKT or COX-2 .

Advanced Research Questions

How can researchers optimize the synthesis of pyrimidine-5-carbonitrile derivatives to improve yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization .
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., L-proline) to reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves yields by 15–20% .

What strategies resolve discrepancies in biological activity data among structurally similar derivatives?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., 2-position modifications) and correlate with activity trends. For example, replacing methylthio with morpholinyl groups increases PI3Kδ inhibition by 3-fold .
  • Molecular docking : Predict binding modes to targets (e.g., PI3K/AKT) and identify steric/electronic clashes causing reduced efficacy .
  • Kinetic binding assays : Measure ligand-receptor residence times (RT) via surface plasmon resonance (SPR). For instance, RT differences >20-fold can arise from minor substituent changes (e.g., 4-iodophenyl vs. morpholinothiazole) .

How do substituent modifications at the 2-position influence the compound’s mechanism of action?

  • Electron-withdrawing groups (e.g., -CN) : Enhance electrophilicity, improving covalent binding to cysteine residues in kinases .
  • Bulky substituents (e.g., 4-methylpiperidinyl) : Prolong RT by stabilizing hydrophobic interactions in receptor pockets .
  • Hydrogen-bond donors (e.g., -NH2_2) : Facilitate interactions with catalytic residues (e.g., Asp274 in PI3Kγ), enhancing inhibition .

How can researchers address solubility challenges during in vitro testing?

  • Salt formation : React with HCl or sodium acetate to improve aqueous solubility .
  • Co-solvent systems : Use DMSO:water (1:9) or cyclodextrin complexes to maintain stability .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the 4-methoxyphenyl group to enhance bioavailability .

Data Contradiction Analysis

Why do some derivatives show divergent activities despite similar structures?

  • Conformational flexibility : Derivatives with rotatable bonds (e.g., thioether linkages) may adopt inactive conformations in certain assays .
  • Off-target effects : Methylthio groups at the 2-position may interact with unrelated targets (e.g., glutathione reductase), skewing results .
  • Assay variability : Differences in cell line viability (e.g., K562 vs. HeLa) or enzyme isoform specificity (PI3Kδ vs. PI3Kγ) can lead to conflicting data .

Methodological solution : Perform orthogonal assays (e.g., SPR, cellular thermal shift assays) to validate target engagement .

Methodological Recommendations

  • For synthesis : Combine microwave-assisted reactions with flow chemistry for scalable, high-purity yields .
  • For SAR : Use fragment-based drug design (FBDD) to iteratively optimize substituents .
  • For kinetics : Employ fluorescent probes (e.g., BODIPY-labeled derivatives) for real-time RT monitoring in live cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.